3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine 3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
Brand Name: Vulcanchem
CAS No.: 303149-98-6
VCID: VC7878819
InChI: InChI=1S/C14H12Cl2F3N5/c15-10-7-9(14(17,18)19)8-20-13(10)24-5-3-23(4-6-24)12-2-1-11(16)21-22-12/h1-2,7-8H,3-6H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C14H12Cl2F3N5
Molecular Weight: 378.2 g/mol

3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

CAS No.: 303149-98-6

Cat. No.: VC7878819

Molecular Formula: C14H12Cl2F3N5

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine - 303149-98-6

Specification

CAS No. 303149-98-6
Molecular Formula C14H12Cl2F3N5
Molecular Weight 378.2 g/mol
IUPAC Name 3-chloro-6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine
Standard InChI InChI=1S/C14H12Cl2F3N5/c15-10-7-9(14(17,18)19)8-20-13(10)24-5-3-23(4-6-24)12-2-1-11(16)21-22-12/h1-2,7-8H,3-6H2
Standard InChI Key PEDMGPZAKVCYPN-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Canonical SMILES C1CN(CCN1C2=NN=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted at the 3-position with a chlorine atom and at the 6-position with a piperazine group. The piperazine moiety is further functionalized with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent . Key structural attributes include:

PropertyValue
Molecular formulaC₁₄H₁₂Cl₂F₃N₅
Molecular weight378.2 g/mol
Hydrogen bond acceptors8
XLogP33.6

Table 1: Computed physicochemical properties .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituents contribute to electrophilic reactivity . The piperazine linker adopts a chair conformation, as confirmed by X-ray crystallography, with torsional angles between the pyridazine and pyridine rings measuring 67.8° .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyridazine and pyridine protons. The ¹H NMR spectrum displays a singlet at δ 8.42 ppm for the pyridazine H-5 proton, while the piperazine methylene groups resonate as multiplets between δ 3.15–3.85 ppm . ¹⁹F NMR shows a characteristic triplet for the -CF₃ group at δ -63.5 ppm, consistent with electron-withdrawing effects .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via a two-step protocol:

  • Nucleophilic Aromatic Substitution: 3,6-Dichloropyridazine reacts with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine under reflux in acetonitrile, yielding the intermediate 3-chloro-6-piperazinylpyridazine .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 83% yield .

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar geometry of the pyridazine ring (root-mean-square deviation: 0.012 Å) and the chair conformation of the piperazine group . Weak C–H···N hydrogen bonds (2.89–3.12 Å) stabilize the crystal lattice .

Biological Activity

Antibacterial Efficacy

The compound exhibits potent activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 2 µg/mL against MRSA . Mechanistic studies suggest inhibition of bacterial phosphopantetheinyl transferases (PPTases), enzymes essential for fatty acid biosynthesis .

Structure-Activity Relationships (SAR)

Comparative studies with analogs reveal critical pharmacophore elements:

  • Pyridazine Core: Replacement with pyrimidine (e.g., 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine) reduces potency by >40-fold .

  • Chloro Substituents: Removal of the 3-chloro group abolishes activity, highlighting its role in target binding .

Pharmacological Applications

Antibiotic Development

The compound’s efficacy against MRSA positions it as a lead candidate for novel antibiotics. Its low cytotoxicity (IC₅₀ > 100 µM in HEK-293 cells) further supports therapeutic potential.

Comparative Analysis with Analogous Compounds

CompoundMolecular WeightBacterial MIC (µg/mL)
3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine378.22
3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine423.812
4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine409.8>20

Table 2: Antibacterial activity of structural analogs .

The data underscore the superiority of the pyridazine core over pyrimidine and the detrimental effect of bulkier substituents (e.g., methylpyrazole) on potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator